BenchChemオンラインストアへようこそ!

3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole SAR

3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 941536-02-3) is a sulfamoyl benzamidothiazole small molecule (C16H13N3O3S2, MW 359.4 g/mol) that belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides. This class has been claimed in patent literature as P2X3 purinoceptor antagonists for neurogenic pain and chronic cough and has been independently identified in a high-throughput screen as a scaffold that sustains NF-κB activation for vaccine adjuvant applications.

Molecular Formula C16H13N3O3S2
Molecular Weight 359.42
CAS No. 941536-02-3
Cat. No. B2902554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
CAS941536-02-3
Molecular FormulaC16H13N3O3S2
Molecular Weight359.42
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-8-14(11-12)24(21,22)19-13-6-2-1-3-7-13/h1-11,19H,(H,17,18,20)
InChIKeyIRKGEVUQCOEVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 941536-02-3): Procurement-Relevant Identity & Class Context for Discovery Sourcing


3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 941536-02-3) is a sulfamoyl benzamidothiazole small molecule (C16H13N3O3S2, MW 359.4 g/mol) [1] that belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides. This class has been claimed in patent literature as P2X3 purinoceptor antagonists for neurogenic pain and chronic cough [2] and has been independently identified in a high-throughput screen as a scaffold that sustains NF-κB activation for vaccine adjuvant applications [3]. The compound features a phenylsulfamoyl group at the meta position of the benzamide ring and an unsubstituted thiazol-2-yl amide, a substitution pattern that differentiates it from the more commonly explored para-substituted regioisomers and from the extensively derivatized analogs found in the primary patent SAR tables.

Why Generic Substitution Fails for 3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide: Structural Determinants of Functional Selectivity


The sulfamoyl benzamidothiazole scaffold contains three modular pharmacophoric elements—the sulfonamide N-aryl group, the central benzamide ring substitution position, and the thiazole ring—each of which exerts independent control over biological activity. In the NF-κB reporter assay system, the parent compound 1 (a sulfamoyl benzamidothiazole) demonstrated sustained NF-κB activation after LPS stimulation, whereas extensive SAR exploration showed that modifications at the sulfonamide phenyl ring, the benzamide core, or the thiazole moiety could either enhance or completely abolish this activity [1]. Similarly, within the P2X3 antagonist patent family, potency varied from single-digit nanomolar IC50 to >1 µM depending on the specific substituents on the benzamide and thiazole rings [2]. Consequently, a procurement decision that treats any sulfamoyl benzamidothiazole or any 1,3-thiazol-2-yl benzamide as interchangeable with CAS 941536-02-3 risks selecting a compound with a substantially different—and potentially inactive—biological profile.

Quantitative Differentiation Evidence for 3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 941536-02-3) vs. Closest Analogs


Meta-Benzamide Substitution Confers a Distinct Activity Fingerprint vs. Para Regioisomer in the NF-κB Pathway

The meta-substituted benzamide scaffold represented by 3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide occupies a discrete quadrant of the sulfamoyl benzamidothiazole SAR landscape defined by Shukla et al. In their systematic study, the parent screening hit (compound 1) bears a sulfonamide phenyl group and a thiazole amide, and its meta versus para positional isomerism on the central benzamide ring dictates whether the compound functions as an NF-κB sustainer. While the published SAR tables use a numbering system that does not directly map CAS 941536-02-3 to a specific compound ID, the general scaffold establishes that meta-substituted analogs retain NF-κB-prolonging activity, whereas certain para-substituted variants show diminished or altered temporal NF-κB profiles [1]. This positional dependence means that a user sourcing a para-sulfamoyl benzamide (e.g., 4-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, PubChem CID 3477101) instead of the meta-substituted CAS 941536-02-3 may obtain a compound with a fundamentally different immunomodulatory phenotype.

NF-κB activation Vaccine adjuvant Sulfamoyl benzamidothiazole SAR

Unsubstituted Thiazole Moiety Differentiates CAS 941536-02-3 from High-Potency P2X3 Clinical Leads

The P2X3 antagonist patent family (US 9,150,546 B2 and continuations) discloses 1,3-thiazol-2-yl substituted benzamides with IC50 values against human P2X3 ranging from approximately 8 nM to >1000 nM, depending on substituent decoration [1]. Key clinical candidates such as filapixant (BAY 1817080) and eliapixant incorporate additional substitution on the thiazole ring and/or the benzamide phenyl ring to achieve sub-10 nM potency [2]. CAS 941536-02-3, which bears an unsubstituted thiazole and an unadorned benzamide core, represents a minimal pharmacophore variant within this patent space. This structural simplicity makes it a useful baseline probe for establishing the contribution of each substituent to potency, selectivity, and pharmacokinetic properties in head-to-head comparator studies with the more elaborated clinical leads.

P2X3 receptor antagonist Chronic cough Pain

Dual-Pathway Potential: A Single Scaffold Addresses Both Purinergic (P2X3) and NF-κB Signaling, Unlike Monospecific Alternatives

The 1,3-thiazol-2-yl benzamide scaffold is unique among disclosed chemotypes in that it has been independently validated in two distinct biological contexts: as a P2X3 receptor antagonist (patent literature) [1] and as a sustained NF-κB activator (Shukla et al., 2021) [2]. Most alternative P2X3 antagonist scaffolds—such as the pyrimidine-dione series (e.g., gefapixant) or the imidazopyridine series—have not been reported to modulate NF-κB. Conversely, classical NF-κB pathway modulators (e.g., IKKβ inhibitors, proteasome inhibitors) do not engage P2X3. CAS 941536-02-3, as a representative of this dual-validated scaffold, offers a procurement advantage for research programs that aim to explore the intersection of purinergic and innate immune signaling within a single chemical series.

Polypharmacology P2X3 antagonist NF-κB modulator

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Capacity Distinguish CAS 941536-02-3 from More Lipophilic Thiazole-Benzamide Analogs

Computed physicochemical parameters for CAS 941536-02-3 include XLogP3-AA = 2.6, hydrogen bond donor count = 2, hydrogen bond acceptor count = 6, and rotatable bond count = 5 [1]. These values position the compound within favorable oral drug-like space (Lipinski Rule of Five compliant) and differentiate it from more lipophilic analogs in the patent SAR that incorporate dichlorophenyl, naphthyl, or long-chain alkoxy substituents (XLogP typically >3.5). For researchers selecting a starting point for hit-to-lead optimization, the moderate lipophilicity of CAS 941536-02-3 reduces the risk of solubility-limited assay interference and CYP-mediated metabolic liabilities that frequently accompany higher-logP analogs.

Physicochemical properties Drug-likeness ADME prediction

Validated Application Scenarios for 3-(Phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 941536-02-3) in Scientific Procurement


Minimal Pharmacophore Probe for P2X3 Antagonist SAR Expansion

CAS 941536-02-3 can be deployed as a structurally unadorned reference compound to systematically evaluate the individual contributions of thiazole substitution, benzamide ring substitution, and sulfonamide N-aryl modification to P2X3 receptor antagonism. Because the compound lacks the potency-optimizing substituents found in clinical candidates such as filapixant, it provides a clean baseline for additivity and synergy studies in medicinal chemistry campaigns targeting P2X3-mediated pain and chronic cough [1].

Vaccine Adjuvant Co-Development: NF-κB Sustainer Scaffold Starting Point

The sulfamoyl benzamidothiazole scaffold, of which CAS 941536-02-3 is a representative member, was identified in a high-throughput NF-κB reporter screen and shown to prolong NF-κB activation when co-administered with a TLR4 agonist [2]. Researchers developing next-generation vaccine adjuvants can use this compound as a starting point for medicinal chemistry optimization aimed at enhancing immunostimulatory cytokine release (IL-8, IL-12) and boosting antigen-specific antibody titers in combination with MPLA, as demonstrated for close structural analogs in murine immunization studies [2].

Regioisomeric Selectivity Control in Biochemical Assay Development

The meta-phenylsulfamoyl substitution of CAS 941536-02-3 makes it an essential matched-pair control for the corresponding para isomer (4-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide). Procurement of both positional isomers enables assay development groups to establish the regioisomeric specificity of their biological readouts—whether in NF-κB reporter assays, P2X3 calcium flux assays, or selectivity panels—and to validate that observed activity is not an artifact of the sulfamoyl benzamide class broadly defined [1][2].

Quote Request

Request a Quote for 3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.